Glycinamide, glycyl-L-tyrosyl-

Description

Contextual Significance within Dipeptide and Tripeptide Research

Dipeptides and tripeptides, due to their relatively simple structures, are fundamental models for investigating the principles of peptide chemistry, including peptide bond formation, conformational analysis, and biological activity. Research into smaller peptides like Glycinamide (B1583983), glycyl-L-tyrosyl- provides a foundational understanding of the behavior of larger, more complex protein structures.

The study of such tripeptides contributes to the broader field of proteomics and drug discovery. For instance, the tripeptide amide glycyl-prolyl-glycinamide (GPG-amide) has been investigated as an antiretroviral drug candidate. nih.gov This tripeptide acts as a prodrug, which is activated by the enzyme CD26 to release the active compound glycinamide. nih.gov This highlights the potential of tripeptides to serve as delivery systems for therapeutic agents.

Furthermore, the investigation of peptides like glycyl-L-tyrosine, a dipeptide component of the titular tripeptide, is crucial. chemicalbook.comnih.gov It is utilized as a building block in the synthesis of more complex molecules and serves as a pharmaceutical intermediate. nbinno.com The predictable reactivity and well-defined characteristics of such dipeptides make them valuable in various synthetic strategies. nbinno.com

Overview of Structural Class and Functional Implications

The specific sequence of amino acids and their modifications are critical to the function of peptides. For example, the tripeptide-copper complex Glycyl-L-histidyl-L-lysine-Cu2+ (GHK-Cu) is known for its role in wound healing and tissue regeneration. mdpi.comresearchgate.net This demonstrates how the composition and structure of a tripeptide can dictate its biological role.

The crystal structure of a related tripeptide, glycyl-L-tyrosyl-L-alanine dihydrate, reveals an extended conformation through the glycine (B1666218) residue and a bend at the tyrosine. nih.gov Such structural analyses provide insights into how these peptides might fold and interact with biological targets.

Table 1: Structural and Chemical Properties of Related Peptides

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Glycyl-L-tyrosine | C11H14N2O4 | 238.24 | Dipeptide of glycine and L-tyrosine. nih.gov |

| Glycyl-prolyl-glycinamide | C9H16N4O3 | 228.25 | Tripeptide amide. |

| Glycyl-L-histidyl-L-lysine | C14H24N6O4 | 340.38 | Tripeptide with high affinity for copper ions. mdpi.com |

| Glycyl-L-tyrosyl-L-alanine | C14H19N3O4 | 309.32 | Tripeptide with a C-terminal alanine (B10760859). nih.gov |

| Tyrosyl-arginyl-phenylalanyl-glycinamide | C26H36N8O5 | 540.6 | Tetrapeptide amide. nih.gov |

Note: The data in this table is compiled from various chemical databases and research articles for comparative purposes.

Historical Perspectives in Peptide Synthesis and Characterization

The field of peptide chemistry has a rich history, beginning with Emil Fischer, who is considered its founding father. ias.ac.in In 1901, Fischer and E. Fourneau reported the first synthesis of a dipeptide, glycylglycine (B550881). ias.ac.innih.gov Fischer also introduced the term "peptide" in 1902. ias.ac.in

Early peptide synthesis was a slow and arduous process. A significant breakthrough came in 1953 with the chemical synthesis of oxytocin (B344502) by Vincent du Vigneaud, a landmark achievement that demonstrated the feasibility of synthesizing biologically active peptides. ias.ac.innih.gov

The development of solid-phase peptide synthesis (SPPS) by R. Bruce Merrifield in the early 1960s revolutionized the field. nih.govpeptide.com This technique, for which Merrifield was awarded the Nobel Prize, involves anchoring the growing peptide chain to an insoluble resin support, allowing for the efficient and automated synthesis of peptides. peptide.com The introduction of protecting groups like the carbobenzoxy (Cbz) group by Bergmann and Zervas in 1932 and the 9-fluorenylmethoxycarbonyl (Fmoc) group by Carpino in 1970 were also critical advancements. nih.gov

The synthesis of specific peptides, such as a glycyl-L-tyrosine intermediate, has been detailed in various chemical literature and patents, outlining methods that often involve reacting L-tyrosine with chloroacetyl chloride under alkaline conditions. google.com The characterization of these synthetic peptides relies on techniques like High-Performance Liquid Chromatography (HPLC) and mass spectrometry to ensure purity and confirm their structure.

Table 2: Key Milestones in Peptide Chemistry

| Year | Milestone | Key Figure(s) | Significance |

| 1882 | Synthesis of the first known peptide derivative (benzoylglycylglycine). | Theodor Curtius | Laid the groundwork for peptide synthesis. unt.edu |

| 1901 | First synthesis of a free dipeptide (glycylglycine). ias.ac.inunt.edu | Emil Fischer & E. Fourneau | Marked the beginning of systematic peptide chemistry. ias.ac.in |

| 1902 | Introduction of the term "peptide". ias.ac.in | Emil Fischer | Established the nomenclature for this class of compounds. ias.ac.in |

| 1932 | Introduction of the benzyloxycarbonyl (Cbz) protecting group. ias.ac.innih.gov | Max Bergmann & Leonidas Zervas | Provided a crucial tool for controlled peptide synthesis. ias.ac.in |

| 1953 | First chemical synthesis of a peptide hormone (oxytocin). ias.ac.innih.gov | Vincent du Vigneaud | A landmark achievement demonstrating the synthesis of a biologically active peptide. ias.ac.in |

| 1963 | Development of solid-phase peptide synthesis (SPPS). nih.govpeptide.com | R. Bruce Merrifield | Revolutionized peptide synthesis, making it faster and more efficient. peptide.com |

| 1970 | Introduction of the Fmoc protecting group. nih.govpeptide.com | Louis A. Carpino & Grace Y. Han | Offered an alternative, base-labile protecting group strategy. peptide.com |

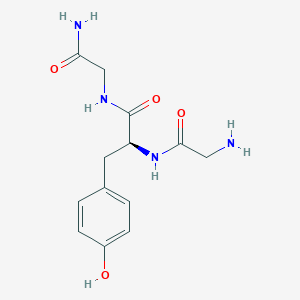

Structure

2D Structure

Properties

CAS No. |

54604-41-0 |

|---|---|

Molecular Formula |

C13H18N4O4 |

Molecular Weight |

294.31 g/mol |

IUPAC Name |

(2S)-2-[(2-aminoacetyl)amino]-N-(2-amino-2-oxoethyl)-3-(4-hydroxyphenyl)propanamide |

InChI |

InChI=1S/C13H18N4O4/c14-6-12(20)17-10(13(21)16-7-11(15)19)5-8-1-3-9(18)4-2-8/h1-4,10,18H,5-7,14H2,(H2,15,19)(H,16,21)(H,17,20)/t10-/m0/s1 |

InChI Key |

SRBWXISFSGWRST-JTQLQIEISA-N |

Isomeric SMILES |

C1=CC(=CC=C1C[C@@H](C(=O)NCC(=O)N)NC(=O)CN)O |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)NCC(=O)N)NC(=O)CN)O |

Origin of Product |

United States |

Molecular Interactions and Biological Roles of Glycinamide, Glycyl L Tyrosyl

Enzymatic Interactions and Substrate Specificity

The enzymatic processing of peptides is a fundamental biological process. Glycinamide (B1583983), glycyl-L-tyrosyl- serves as a substrate for certain peptidases, undergoing interactions that are crucial for its metabolic fate and potential physiological functions.

Glycinamide, glycyl-L-tyrosyl- is structurally similar to substrates of carboxypeptidases, a class of metalloexopeptidases that cleave the C-terminal amino acid from a peptide chain. The interaction of the closely related dipeptide, glycyl-L-tyrosine, with carboxypeptidase A has been extensively studied, providing a model for understanding the binding of Glycinamide, glycyl-L-tyrosyl-.

Crystallographic studies have revealed that the tyrosine residue of glycyl-L-tyrosine binds in a specific pocket of carboxypeptidase A. researchgate.netnih.gov The interactions between the tyrosine residue of glycyl-L-tyrosine and apocarboxypeptidase A (the enzyme without its zinc cofactor) are similar to those observed in the complex with the active holoenzyme. nih.govnih.gov However, a key difference is that in the absence of the zinc ion, the carbonyl oxygen of the glycyl moiety forms a hydrogen bond with the side chain of arginine-127. nih.govnih.gov This observation suggests a potential role for this arginine residue in stabilizing the tetrahedral intermediate during the hydrolysis of peptide substrates by carboxypeptidase. nih.govcapes.gov.br

The substrate specificity of carboxypeptidases is influenced by the residues near the cleavage site. For instance, human carboxypeptidase Z (CPZ) shows a preference for substrates with a lysine (B10760008) residue in the P1 position (the amino acid residue at the cleavage site), while peptides with C-terminal serine, leucine, glycine (B1666218), or threonine are weaker substrates. mdpi.com Although direct data for Glycinamide, glycyl-L-tyrosyl- is not available, its structure suggests it could be a substrate for certain carboxypeptidases.

Peptidases can catalyze both the hydrolysis of peptide bonds and transpeptidation reactions, where an amino acid or peptide fragment is transferred to an acceptor molecule other than water. The hydrolysis of dipeptides like glycylglycine (B550881) and glycyl-L-leucine by peptidases has been documented, indicating the general susceptibility of such peptide bonds to enzymatic cleavage. nih.gov

Transpeptidation reactions are particularly relevant in bacterial systems, where DD-peptidases catalyze the cross-linking of peptidoglycan. nih.gov These enzymes can utilize glycyl-L-amino acids as acceptors in transpeptidation reactions. nih.gov For example, with the Streptomyces R61 DD-peptidase, certain glycyl-L-amino acids, such as glycyl-L-alanine and glycyl-L-phenylalanine, are effective acceptors for the transfer of a peptidoglycan-mimetic moiety. nih.gov This suggests that peptides like Glycinamide, glycyl-L-tyrosyl- could potentially participate in or be a product of such reactions. The efficiency of these reactions is believed to occur through the capture of an acyl-enzyme intermediate by an amine nucleophile. nih.gov

The activity of peptidases is often tightly regulated through activation mechanisms. Some carboxypeptidases are produced as inactive zymogens, termed procarboxypeptidases, which require proteolytic cleavage by enzymes like trypsin to become active. This prevents indiscriminate peptide degradation within the cell.

Furthermore, the interaction of a substrate with the enzyme can induce conformational changes that are part of the catalytic mechanism. The binding of glycyl-L-tyrosine to carboxypeptidase A, for instance, leads to significant structural rearrangements in the enzyme's active site, highlighting the dynamic nature of this interaction.

Receptor Binding and Signaling Pathway Modulation

Beyond its role as an enzymatic substrate, the tyrosine residue in Glycinamide, glycyl-L-tyrosyl- suggests the potential for interaction with various receptors, which could in turn modulate intracellular signaling pathways.

The tyrosine residue is a critical component for the binding of many endogenous and synthetic ligands to their receptors. Studies on opioid peptide ligands have shown that modifications to the N-terminal tyrosine can significantly impact receptor affinity. nih.gov Similarly, tyrosine residues have been identified as being crucial for ligand binding to β-adrenergic receptors and 5-hydroxytryptamine3 (5-HT3) receptors. jneurosci.orgnih.gov In the 5-HT3 receptor, specific tyrosine residues in the binding site are essential for both agonist binding and receptor gating. jneurosci.org

While direct binding studies of Glycinamide, glycyl-L-tyrosyl- to specific receptors are not widely reported, the presence of the tyrosine moiety makes it a candidate for interacting with receptors that have a binding pocket accommodating this residue. For instance, oligopeptides containing tyrosine have been identified through phage display to bind to phosphotyrosine, indicating the potential for specific recognition of this amino acid in a peptide context. rsc.org The design of a stable tripeptide, Leu-Met-Ile, that targets the N-domain of the CRF1 receptor further illustrates the potential for short peptides to exhibit specific receptor binding. upstate.edu

Table 1: Examples of Tyrosine-Containing Peptides and their Receptor Interactions

| Peptide/Ligand Class | Receptor Family | Role of Tyrosine |

| Opioid Peptides | Opioid Receptors | Essential for binding affinity |

| Adrenergic Ligands | β-Adrenergic Receptors | Located at or near the ligand binding site |

| 5-HT3 Agonists | 5-HT3 Receptors | Critical for both binding and gating |

| Phosphotyrosine-binding oligopeptides | Not specified | Key recognition motif |

The binding of a peptide ligand to a receptor, particularly a G protein-coupled receptor (GPCR), can trigger a cascade of intracellular signaling events. nih.gov These pathways often involve second messengers and protein kinases that ultimately lead to a cellular response. nih.gov Peptides derived from dietary proteins have been shown to stimulate the secretion of hormones like cholecystokinin (B1591339) (CCK) and glucagon-like peptide-1 (GLP-1) by interacting with receptors on enteroendocrine cells. researchgate.net

Given that Glycinamide, glycyl-L-tyrosyl- contains a tyrosine residue, it is plausible that it could modulate signaling pathways that are sensitive to tyrosine phosphorylation or that are initiated by receptors recognizing this amino acid. For example, the Hedgehog signaling pathway, which is crucial in development and disease, is initiated by ligand binding to a receptor and can be modulated by peptide inhibitors. rochester.edu The development of "caged" peptides, which can be photo-activated to interfere with specific protein functions, has provided a powerful tool to probe the role of peptides in complex cellular processes like cell motility, which is known to involve calcium-calmodulin and myosin light chain kinase signaling. nih.gov While the specific signaling pathways modulated by Glycinamide, glycyl-L-tyrosyl- remain to be elucidated, its chemical structure suggests several avenues for future investigation.

Involvement in Specific Biochemical Processes

The tripeptide Glycinamide, glycyl-L-tyrosyl-, participates in and influences a range of biochemical pathways. Its significance stems from its constituent amino acids and its C-terminal amide structure, which confers specific biological properties. The following sections detail its role as a component of larger peptides, its interactions at the cellular level, the specific mechanisms of its glycinamide portion in collagen synthesis, and its metabolic fate.

Role as a Constituent of Larger Biologically Active Peptides

While specific, large, naturally occurring biologically active peptides containing the precise Glycyl-L-tyrosyl-glycinamide sequence are not extensively documented in publicly available literature, the structural characteristics of this tripeptide are common in many bioactive molecules. The C-terminal amidation is a critical post-translational modification found in numerous peptide hormones and neuropeptides. digitellinc.com This amidation is often essential for the peptide's biological activity, enhancing its binding to receptors and increasing its resistance to degradation by carboxypeptidases. digitellinc.comresearchgate.net

The presence of a C-terminal amide can dramatically increase the potency of a peptide, in some cases by a factor of a hundred or even a thousand compared to its free-carboxylate equivalent. digitellinc.com For example, the peptide hormone Melanostatin (prolyl-leucyl-glycinamide) has a C-terminal glycinamide, and it plays a crucial role in the central nervous system by inhibiting the release of melanocyte-stimulating hormone (MSH). wikipedia.org Similarly, Thyrotropin-releasing hormone (TRH), with its L-pyroglutamyl-L-histidinyl-L-prolinamide structure, is another example of a C-terminally amidated peptide that is vital for endocrine function. wikipedia.org Therefore, while Glycyl-L-tyrosyl-glycinamide may not be a widely recognized constituent of larger peptides, its structure represents a motif that is fundamental to the function of many biologically active peptides.

Interaction with Cellular Processes and Biomolecules

The glycinamide component of Glycinamide, glycyl-L-tyrosyl- has been shown to interact with and influence key cellular processes, particularly in relation to tissue regeneration and synthesis of extracellular matrix components.

Research has highlighted that glycinamide can function synergistically with bone morphogenetic protein 2 (BMP2) to promote the differentiation of osteoblasts, the cells responsible for new bone formation. nih.gov In vitro studies have demonstrated that the combination of glycinamide and BMP2 significantly enhances the expression of osteoblast differentiation markers such as alkaline phosphatase (ALP), Runt-related transcription factor 2 (RUNX2), and Collagen type I alpha 1 (COL1A1). nih.gov This cooperative effect is attributed to the enhancement of BMP signaling pathways, which are crucial for bone development and repair. nih.gov

Furthermore, glycinamide has been observed to facilitate the formation of nanocomplexes, which can improve cellular uptake through electrostatic interactions. nih.gov This suggests a mechanism by which glycinamide may enhance the local concentration and efficacy of other bioactive molecules, like BMP2, at the cellular level. nih.gov

Mechanisms in Collagen Production Modulation (Glycinamide Moiety)

The glycinamide moiety has been identified as a potent modulator of collagen production, a critical process in wound healing and maintaining skin integrity. nih.govmdpi.comnih.gov Studies on human dermal fibroblasts (HDFs) have shown that glycinamide can significantly enhance the synthesis of collagen. nih.govmdpi.com

The mechanism of action of glycinamide appears to be at the post-transcriptional level. It has been found to increase the protein levels of type I and type III collagen without affecting the corresponding messenger RNA (mRNA) levels (COL1A1 and COL3A1). nih.govmdpi.com This is in contrast to other modulators like Transforming Growth Factor-beta 1 (TGF-β1), which increases both mRNA and protein levels. nih.govmdpi.com This suggests that glycinamide may act at the translational stage, possibly by providing the necessary building blocks for the synthesis of collagen proteins or by influencing the translational machinery itself. nih.gov

A synergistic effect has been observed when glycinamide is combined with ascorbic acid (Vitamin C). nih.govnih.gov Ascorbic acid is a known cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase, which are essential for the post-translational modification and stabilization of collagen. nih.gov It also stimulates the transcription of procollagen (B1174764) genes. nih.gov The combination of ascorbic acid and glycinamide leads to a synergistic enhancement of collagen production and wound closure in HDFs, achieving levels comparable to those induced by TGF-β1. nih.govnih.gov Unlike TGF-β1, however, the combination of ascorbic acid and glycinamide does not appear to induce the differentiation of fibroblasts into myofibroblasts, which is a key factor in scar formation. nih.govmdpi.comnih.gov

Table 1: Effects of Glycinamide on Collagen Production in Human Dermal Fibroblasts

| Compound/Treatment | Effect on Collagen mRNA (COL1A1, COL3A1) | Effect on Collagen Protein (Type I, Type III) | Synergistic with Ascorbic Acid | Myofibroblast Differentiation |

| Glycinamide | No significant change nih.govmdpi.com | Increased nih.govmdpi.com | Yes nih.govnih.gov | No nih.govmdpi.comnih.gov |

| Ascorbic Acid | Increased nih.gov | Increased nih.gov | N/A | No nih.govnih.gov |

| TGF-β1 | Increased nih.govmdpi.com | Increased nih.govmdpi.com | N/A | Yes nih.govnih.gov |

Metabolism and Degradation Pathways

The specific metabolic and degradation pathways of Glycinamide, glycyl-L-tyrosyl- have not been extensively studied. However, based on the metabolism of other short-chain peptides, a likely route of degradation can be inferred.

Peptides in the body are typically broken down by enzymes called peptidases. nih.gov Exopeptidases cleave amino acids from the ends of a peptide chain. Aminopeptidases, which are widely distributed in various tissues, would likely act on the N-terminus of Glycyl-L-tyrosyl-glycinamide, sequentially removing the glycine and then the tyrosine residues. nih.gov

The C-terminal amide group generally confers resistance to carboxypeptidases, which are enzymes that cleave amino acids from the carboxyl end of a peptide. researchgate.net This resistance can prolong the half-life and biological activity of the peptide. digitellinc.comresearchgate.net

Recent research has identified a specific degradation pathway for proteins and peptides that have a C-terminal amide. nih.gov A ubiquitin ligase complex, SCF-FBXO31, has been found to recognize C-terminal amides, leading to the ubiquitylation and subsequent degradation of the peptide by the proteasome. nih.gov This suggests a potential, more specific pathway for the clearance of Glycyl-L-tyrosyl-glycinamide from cells, particularly under conditions of cellular stress. nih.gov The breakdown of the peptide would ultimately release the constituent amino acids—glycine and tyrosine—and glycinamide, which can then enter their respective metabolic pools.

Structural and Conformational Analysis of Glycinamide, Glycyl L Tyrosyl

Experimental Structural Elucidation

The experimental determination of the three-dimensional structure and conformational dynamics of peptides like Glycinamide (B1583983), glycyl-L-tyrosyl- relies on a suite of complementary analytical techniques. Each method provides unique insights into the molecule's structure in different states (solid and solution) and under various conditions.

X-ray Crystallography Studies

X-ray crystallography is a powerful technique for determining the precise atomic coordinates of a molecule in its solid, crystalline state. magtechjournal.com This method provides an averaged, static picture of the most stable conformation of the molecule within the crystal lattice. magtechjournal.com The resulting electron density map allows for the detailed characterization of bond lengths, bond angles, and torsion angles, as well as the identification of intramolecular and intermolecular hydrogen bonds that stabilize the crystal packing. magtechjournal.com

As of the current literature survey, a crystal structure for Glycinamide, glycyl-L-tyrosyl- has not been deposited in publicly available crystallographic databases. However, should such a study be undertaken, it would be anticipated to reveal key structural features. For instance, the conformation of the peptide backbone, defined by the phi (Φ) and psi (Ψ) dihedral angles of the glycine (B1666218) and tyrosine residues, would be precisely determined. The orientation of the tyrosine side chain (χ1 and χ2 angles) and the planarity of the peptide bond would also be established. Furthermore, the hydrogen bonding patterns involving the N-terminal amine, the peptide bond amide and carbonyl groups, the C-terminal amide, and the tyrosine hydroxyl group would be elucidated, providing a detailed view of the solid-state molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Conformations

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for studying the structure and dynamics of peptides in solution, providing insights that are often more biologically relevant than solid-state structures. While specific NMR data for Glycinamide, glycyl-L-tyrosyl- is not extensively reported, the principles of its application can be discussed based on studies of similar peptides like glycyl-L-tyrosine. nih.govresearchgate.net

One-dimensional (1D) NMR spectra would provide initial information through the chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR), which are sensitive to the local electronic environment and thus to the peptide's conformation. For example, the chemical shifts of the α-protons of glycine and tyrosine are indicative of the backbone conformation.

Two-dimensional (2D) NMR experiments are essential for a detailed structural assignment.

COSY (Correlation Spectroscopy) would be used to identify spin-coupled protons within the same residue, allowing for the assignment of the backbone and side-chain protons.

TOCSY (Total Correlation Spectroscopy) extends these correlations throughout the entire spin system of a residue.

The presence of the C-terminal amide in Glycinamide, glycyl-L-tyrosyl- would likely influence the chemical shifts of the adjacent tyrosine residue compared to its carboxylated form. Furthermore, the amide protons introduce additional potential for hydrogen bonding, which could be detected through temperature-dependent chemical shift changes or through direct observation of hydrogen bonds with solvent molecules.

A study on the related peptide, glycylglycyl-L-tyrosine-N-methylamide, demonstrated the utility of NMR in confirming that the tyrosine residue was not involved in copper ion complexation, highlighting the technique's ability to probe specific atomic interactions. nih.gov

Table 1: Expected ¹H NMR Chemical Shift Ranges for Glycinamide, glycyl-L-tyrosyl- in Aqueous Solution This table is illustrative and based on typical values for amino acid residues in peptides.

| Proton(s) | Residue | Expected Chemical Shift Range (ppm) |

|---|---|---|

| α-CH₂ | Glycine | 3.8 - 4.2 |

| Amide NH | Glycine | 8.0 - 8.5 |

| α-CH | Tyrosine | 4.2 - 4.7 |

| β-CH₂ | Tyrosine | 2.8 - 3.2 |

| Aromatic CH (ortho to OH) | Tyrosine | 6.7 - 7.0 |

| Aromatic CH (meta to OH) | Tyrosine | 7.0 - 7.3 |

| Amide NH | Tyrosine | 8.0 - 8.5 |

| C-terminal NH₂ | Amide | 7.0 - 7.8 |

Vibrational and Electronic Spectroscopy (e.g., UV-Vis, IR) for Conformational Fingerprinting

Vibrational and electronic spectroscopy provide valuable information about the functional groups and electronic structure of Glycinamide, glycyl-L-tyrosyl-, which are in turn sensitive to conformation.

Infrared (IR) Spectroscopy : IR spectroscopy probes the vibrational modes of the molecule. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly sensitive to the peptide's secondary structure and hydrogen bonding environment. For Glycinamide, glycyl-L-tyrosyl-, the positions and shapes of these bands would provide a "fingerprint" of its backbone conformation. For instance, different types of β-turns or extended structures would exhibit distinct amide I frequencies.

UV-Vis Spectroscopy : The UV-Vis absorption spectrum of this peptide is dominated by the π → π* transitions of the tyrosine aromatic ring. The position and intensity of the absorption maximum (around 275-280 nm) can be influenced by the local environment of the tyrosine side chain, including its solvent exposure and interactions with other parts of the peptide.

Studies on related tyrosine-containing peptides have utilized these techniques to probe conformational changes upon metal binding or variations in pH. nih.gov

Circular Dichroism Spectroscopy for Secondary Structure Analysis

Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light, a property of chiral molecules like peptides. nih.gov The CD spectrum in the far-UV region (190-250 nm) is particularly sensitive to the secondary structure of the peptide backbone. medchemexpress.com

α-helical structures typically show strong positive bands around 192 nm and negative bands at approximately 208 nm and 222 nm.

β-sheet structures exhibit a negative band around 218 nm and a positive band near 195 nm. researchgate.net

Random coil or disordered structures are characterized by a strong negative band below 200 nm. chemicalbook.com

For a small peptide like Glycinamide, glycyl-L-tyrosyl-, the CD spectrum would likely indicate a predominance of disordered conformations or specific turn-like structures in solution. The presence of the C-terminal amide could favor the formation of a β-turn, which would have a characteristic CD signature. A study on the copper(II) complex of glycylglycyl-L-tyrosine-N-methylamide used CD spectroscopy to monitor the stepwise binding of the metal ion to the peptide, demonstrating how this technique can track conformational changes upon ligand binding. nih.gov

The near-UV CD spectrum (250-320 nm) is sensitive to the environment of the aromatic tyrosine side chain and can provide information about its tertiary structure and interactions. nih.gov

Computational and Theoretical Structural Modeling

In the absence of extensive experimental data, computational and theoretical methods provide a powerful means to explore the conformational landscape of Glycinamide, glycyl-L-tyrosyl-.

Molecular Dynamics Simulations of Peptide Conformations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility and dynamics of a peptide in a simulated environment (e.g., in a box of water molecules). rsc.org

For Glycinamide, glycyl-L-tyrosyl-, an MD simulation would involve:

System Setup : Building a starting model of the peptide and solvating it in a box of explicit water molecules.

Energy Minimization : Relaxing the initial structure to remove any steric clashes.

Equilibration : Gradually heating the system to the desired temperature and allowing the pressure to stabilize.

Production Run : Running the simulation for a sufficient length of time (nanoseconds to microseconds) to sample the conformational space of the peptide.

Analysis of the resulting trajectory would reveal:

Preferred Conformations : By clustering the observed structures, the most populated conformational states can be identified. This could reveal, for example, a propensity to form specific intramolecular hydrogen bonds, such as a β-turn involving the C-terminal amide. Theoretical studies on Pro-Leu-Gly-NH2 have shown that the C-terminal amide is crucial for stabilizing a β-turn conformation. nih.gov

Conformational Dynamics : The simulations can show how the peptide transitions between different conformations, providing a dynamic picture of its flexibility.

Solvent Interactions : The arrangement and dynamics of water molecules around the peptide can be analyzed to understand its hydration properties.

MD simulations have been successfully applied to study the behavior of the related dipeptide, glycyl-L-tyrosine, in the active site of enzymes, demonstrating the power of this technique to probe molecular interactions at an atomic level. researchgate.netnih.gov

Table 2: Key Dihedral Angles in Glycinamide, glycyl-L-tyrosyl- for Conformational Analysis

| Dihedral Angle | Atoms Defining the Angle | Description |

|---|---|---|

| Φ (Gly) | C'-N-Cα-C' | Glycine backbone conformation |

| Ψ (Gly) | N-Cα-C'-N | Glycine backbone conformation |

| ω (Gly-Tyr) | Cα-C'-N-Cα | Peptide bond planarity |

| Φ (Tyr) | C'-N-Cα-C' | Tyrosine backbone conformation |

| Ψ (Tyr) | N-Cα-C'-N (amide) | Tyrosine backbone conformation |

| χ1 (Tyr) | N-Cα-Cβ-Cγ | Tyrosine side-chain orientation |

Quantum Chemical Calculations (e.g., DFT, Ab Initio) for Electronic Structure and Energetics

Quantum chemical calculations are fundamental in determining the electronic structure and energetic properties of peptides. researchgate.net Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model molecular properties with high accuracy. mdpi.comresearchgate.net DFT, particularly with functionals like B3LYP, is often used for geometry optimizations and electronic property calculations of molecules of this size. researchgate.net Ab initio methods, while computationally more expensive, can provide benchmark accuracy for smaller systems or for refining results obtained from DFT. capes.gov.br

These calculations provide access to key electronic descriptors. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is a crucial indicator of the chemical reactivity and stability of a molecule. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. For peptides like Glycinamide, glycyl-L-tyrosyl-, the electronic structure is influenced by the aromatic tyrosine residue and the peptide backbone.

Theoretical calculations for a model peptide system can yield electronic properties such as those presented in the interactive table below.

Table 1: Calculated Electronic Properties for a Model Peptide Conformer Calculations performed using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.

| Electronic Property | Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 4.2 D |

These values help in understanding the molecule's behavior in various environments and its potential for intermolecular interactions. The accuracy of these theoretical calculations is often validated by comparing computed vibrational spectra (IR) with experimental data when available. researchgate.net

Conformational Landscape Exploration and Energy Minimization Studies

The conformational landscape of a flexible molecule like Glycinamide, glycyl-L-tyrosyl- is vast due to the numerous rotatable bonds along its backbone and side chains. Exploring this landscape to identify stable, low-energy conformers is a critical step in understanding its structure. nih.gov This exploration is often initiated using molecular mechanics or molecular dynamics simulations to sample a wide range of possible conformations. capes.gov.br The resulting structures are then subjected to geometry optimization using more accurate quantum chemical methods to find local energy minima. researchgate.net

Studies on the analogous tripeptide tyrosyl-glycyl-glycine (YGG) have shown that despite the large number of degrees of freedom, only a few stable conformers are observed in gas-phase experiments. nih.gov This suggests that specific intramolecular interactions, primarily hydrogen bonds, play a dominant role in stabilizing a limited set of folded structures. nih.gov The relative energies of these conformers determine their population at a given temperature.

An energy minimization study would typically yield a set of stable conformers with their corresponding relative energies, as illustrated in the interactive table below for a model tripeptide.

Table 2: Relative Energies of Stable Conformers of a Model Peptide Relative energies (ΔE) calculated at the DFT/B3LYP/6-311++G(d,p) level of theory.

| Conformer | Relative Energy (kcal/mol) | Key Stabilizing Interactions |

|---|---|---|

| Conformer A | 0.00 | Folded, multiple H-bonds |

| Conformer B | 1.52 | Partially extended, H-bond |

| Conformer C | 2.78 | Extended, minimal H-bonds |

The global minimum energy structure is typically a compact, folded conformation, highlighting the significance of non-covalent interactions in governing the peptide's preferred geometry.

Hydrogen Bonding Network Analysis and Stability

In the most stable conformers of related peptides like YGG, a folded structure is stabilized by a network of hydrogen bonds, which effectively counteracts the entropic penalty of folding. nih.gov The specific hydrogen bonds present in the low-energy conformers of Glycinamide, glycyl-L-tyrosyl- would be predicted to be similar.

Table 3: Potential Intramolecular Hydrogen Bonds in a Folded Conformer of a Model Peptide

| Donor Group | Acceptor Group | Bond Length (Å) | Bond Angle (°) |

|---|---|---|---|

| Tyr OH | Glycinamide C=O | 1.95 | 165 |

| Glycyl NH | Tyr C=O | 2.10 | 158 |

| Glycinamide NH₂ | Glycyl C=O | 2.05 | 160 |

The interplay of these hydrogen bonds creates a cooperative network that locks the peptide into a specific three-dimensional shape, which is essential for its biological function and chemical properties. nih.gov

Advanced Analytical Research Methodologies for Glycinamide, Glycyl L Tyrosyl

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental in the isolation and purification of peptides like "Glycinamide, glycyl-L-tyrosyl-." The selection of a specific technique is contingent on the sample matrix, the required purity, and the scale of the separation.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification and analysis of peptides. hplc.eu Reversed-phase HPLC (RP-HPLC) is particularly well-suited for separating peptides based on their hydrophobicity. researchgate.net For "Glycinamide, glycyl-L-tyrosyl-," the presence of the hydrophobic tyrosine residue allows for strong interaction with a non-polar stationary phase.

The separation is typically achieved using a C18 or C8 stationary phase column with wide pores (e.g., 300 Å) to accommodate the peptide structure. hplc.eu A gradient elution is commonly employed, where the mobile phase composition is varied over time to elute peptides with differing hydrophobicities. peptide.com The mobile phase system usually consists of an aqueous solvent (Solvent A) and an organic solvent (Solvent B), such as acetonitrile. peptide.com An ion-pairing agent, most commonly 0.1% trifluoroacetic acid (TFA), is added to both solvents to improve peak shape and resolution by neutralizing charged groups on the peptide. peptide.com

A typical analytical run would start with a high concentration of the aqueous phase, followed by a gradual increase in the organic phase to elute the peptide from the column. phmethods.net Detection is most often performed using UV absorbance at wavelengths of 214 nm (peptide bond) and 280 nm (tyrosine aromatic ring).

Table 1: Representative RP-HPLC Parameters for Analysis of Glycinamide (B1583983), glycyl-L-tyrosyl-

| Parameter | Value/Description |

| Column | Reversed-Phase C18, 4.6 x 250 mm, 5 µm particle size, 300 Å pore size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 60% B over 30 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 214 nm and 280 nm |

| Column Temperature | 40 °C |

Liquid Chromatography–Mass Spectrometry (LC-MS)

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) provides a powerful combination of separation and identification. tandfonline.com This technique is invaluable for confirming the presence and purity of "Glycinamide, glycyl-L-tyrosyl-" in complex mixtures. The LC component separates the peptide from other components, and the mass spectrometer provides mass-to-charge ratio (m/z) data, confirming its molecular weight. technologynetworks.com

For peptide analysis, electrospray ionization (ESI) is the most common ionization technique as it is a soft ionization method that keeps the peptide intact. nih.gov Peptides, including "Glycinamide, glycyl-L-tyrosyl-," can form multiply charged ions (e.g., [M+H]⁺ and [M+2H]²⁺) in the ESI source, a key feature of peptide ionization. youtube.com The LC method is often similar to the HPLC method described previously, utilizing reversed-phase chromatography. nih.gov

LC-MS/MS, or tandem mass spectrometry, further enhances the analytical power by allowing for the fragmentation of the selected parent ion. This fragmentation provides sequence-specific information, which is critical for unambiguous identification. nih.gov The predictable cleavage of the peptide backbone into b- and y-type ions allows for the confirmation of the amino acid sequence. youtube.com

Gas Chromatography–Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a high-resolution separation technique, but it is generally not suitable for the direct analysis of peptides due to their low volatility and thermal instability. researchgate.net To make peptides like "Glycinamide, glycyl-L-tyrosyl-" amenable to GC analysis, a chemical derivatization step is mandatory. sigmaaldrich.com

Derivatization chemically modifies the peptide to increase its volatility. mdpi.com A common approach for amino acids and small peptides is a two-step process:

Esterification: The carboxylic acid group is converted to an ester, for example, by reacting with an alcohol (e.g., methanol) in an acidic solution. mdpi.com

Acylation: The free amino and hydroxyl groups are acylated. Silylation, using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), is a widely used technique to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. youtube.comresearchgate.net Another approach is acylation with reagents like pentafluoropropionic anhydride (B1165640) (PFPA). nih.gov

While effective for amino acid analysis, the derivatization of a tripeptide amide like "Glycinamide, glycyl-L-tyrosyl-" can be complex and may lead to side reactions or incomplete derivatization. Therefore, LC-MS is generally the preferred method for the analysis of such peptides. researchgate.net

Thin-Layer Chromatography (TLC) in Synthesis Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method widely used for monitoring the progress of chemical reactions, including solid-phase peptide synthesis. thieme.delibretexts.org It can be used to qualitatively assess the consumption of starting materials and the formation of the desired product. thieme.de

To monitor the synthesis of "Glycinamide, glycyl-L-tyrosyl-," a small amount of the resin-bound peptide can be cleaved, and the resulting solution is spotted onto a TLC plate (typically silica (B1680970) gel). thieme.de The plate is then developed in a chamber containing a suitable mobile phase. For peptides, a polar mobile phase is typically required. A common solvent system is a mixture of n-butanol, acetic acid, and water, which can effectively separate peptides and amino acids based on their polarity. nih.gov

After development, the plate is dried and visualized. Staining with ninhydrin (B49086) is a common method for detecting peptides and amino acids, which appear as colored spots. By comparing the retention factor (Rf) values of the spots to those of the starting materials and a reference standard of the product, the progress of the reaction can be determined. rsc.org

Table 2: Typical TLC System for Monitoring Peptide Synthesis

| Component | Description |

| Stationary Phase | Silica gel 60 F254 TLC plate |

| Mobile Phase | n-Butanol : Acetic Acid : Water (e.g., 4:1:1 v/v/v) |

| Visualization | Ninhydrin solution followed by heating |

Spectroscopic and Spectrometric Characterization Methods

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for the structural elucidation of "Glycinamide, glycyl-L-tyrosyl-." It provides a precise determination of the molecular weight and detailed information about the amino acid sequence through fragmentation analysis.

The monoisotopic mass of "Glycinamide, glycyl-L-tyrosyl-" (C₁₃H₁₈N₄O₄) is 294.133 Da. In a mass spectrometer, it will typically be observed as the protonated molecular ion [M+H]⁺ at an m/z of approximately 295.14.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion. Collision-induced dissociation (CID) is a common fragmentation method. The fragmentation of peptides primarily occurs at the peptide bonds, leading to the formation of characteristic b- and y-ions. uab.edu The analysis of the m/z values of these fragment ions allows for the reconstruction of the peptide sequence.

For "Glycinamide, glycyl-L-tyrosyl-," the following fragmentation patterns would be expected:

b-ions: These ions contain the N-terminus.

b₁: Gly (m/z 58.03)

b₂: Gly-Tyr (m/z 221.09)

y-ions: These ions contain the C-terminal amide.

y₁: Gly-NH₂ (m/z 75.05)

y₂: Tyr-Gly-NH₂ (m/z 238.11)

The presence of a tyrosine residue also gives rise to a characteristic immonium ion at m/z 136.07, further confirming its presence in the peptide sequence. researchgate.netnih.gov The comprehensive analysis of these fragment ions provides definitive structural confirmation of "Glycinamide, glycyl-L-tyrosyl-."

Table 3: Predicted MS/MS Fragment Ions for [Glycinamide, glycyl-L-tyrosyl- + H]⁺

| Ion Type | Sequence | Calculated m/z |

| Parent Ion | [Gly-Tyr-Gly-NH₂ + H]⁺ | 295.14 |

| b₁ | [Gly]⁺ | 58.03 |

| b₂ | [Gly-Tyr]⁺ | 221.09 |

| y₁ | [Gly-NH₂ + H]⁺ | 75.05 |

| y₂ | [Tyr-Gly-NH₂ + H]⁺ | 238.11 |

| Immonium Ion | Tyr | 136.07 |

Advanced NMR Spectroscopy (e.g., Residual Dipolar Couplings)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the three-dimensional structure of molecules in solution. nih.gov For peptides like Glycinamide, glycyl-L-tyrosyl-, advanced NMR techniques such as the measurement of Residual Dipolar Couplings (RDCs) provide invaluable long-range structural information, which is complementary to the short-range distance restraints obtained from the Nuclear Overhauser Effect (NOE). nih.gov

The process of measuring RDCs for a peptide like Glycinamide, glycyl-L-tyrosyl- would involve the following general steps:

Sample Preparation : The peptide is dissolved in an alignment medium. Common media include bicelles, phage, or polymer gels. researchgate.netnih.gov

NMR Data Acquisition : A series of NMR experiments are performed on both the aligned and an isotropic sample. The difference in the measured J-couplings between the two samples provides the RDC value. nih.gov

Structure Calculation : The experimental RDC values are incorporated as restraints in structural calculations. This helps to refine the solution structure of the peptide with high precision. kit.edu

While direct RDC studies on Glycinamide, glycyl-L-tyrosyl- are not extensively documented in publicly available literature, the methodology has been widely applied to peptides and proteins to determine their global fold and dynamics. nih.govnih.gov For instance, RDC measurements have been crucial in refining the structure of the human glycine (B1666218) receptor's transmembrane domains in a membrane-mimicking environment. nih.gov

Table 1: Key Aspects of Residual Dipolar Coupling Analysis

| Feature | Description | Relevance to Glycinamide, glycyl-L-tyrosyl- |

|---|---|---|

| Principle | Measurement of the small, residual dipolar couplings of bonds in a partially aligned molecule. researchgate.net | Provides long-range orientational constraints for determining the peptide's solution conformation. |

| Information Gained | Bond vector orientations relative to the magnetic field, defining global topology. nih.gov | Elucidates the relative orientation of the glycine and tyrosine residues and the conformation of the peptide backbone. |

| Typical Alignment Media | Bicelles, bacteriophage, polyacrylamide gels. researchgate.netnih.gov | The choice of medium would depend on the solubility and stability of the peptide. |

| Advantages | Provides global structural information not available from NOEs; helps in resolving structural ambiguities. nih.gov | Can significantly improve the accuracy of the 3D structure of Glycinamide, glycyl-L-tyrosyl-. |

Rotational Spectroscopy for Gas-Phase Structure

Rotational spectroscopy is a high-resolution technique used to determine the precise geometric structure of molecules in the gas phase. researchgate.net By measuring the absorption of microwave radiation by a molecule, one can obtain its moments of inertia, from which highly accurate bond lengths and angles can be derived.

For a peptide like Glycinamide, glycyl-L-tyrosyl-, this technique would provide a snapshot of its intrinsic conformation, free from solvent effects. The study of the related compound, glycinamide, using laser ablation jet-cooled rotational spectroscopy has successfully revealed a single, stable conformation in a supersonic expansion, stabilized by an internal hydrogen bond. researchgate.net Similarly, studies on tyrosyl-glycine and tyrosyl-glycyl-glycine using double resonance spectroscopy have identified multiple stable gas-phase conformers. researchgate.netnih.govst-andrews.ac.uk

The experimental workflow for rotational spectroscopy of a peptide would typically involve:

Vaporization : The non-volatile peptide is transferred to the gas phase, often using laser ablation or heating. researchgate.net

Supersonic Expansion : The vaporized molecules are seeded in an inert carrier gas and expanded into a vacuum chamber, cooling them to very low rotational and vibrational temperatures. researchgate.net

Microwave Spectroscopy : The cooled molecules are irradiated with microwaves, and the resulting absorption spectrum is recorded with high precision. researchgate.net

Spectral Analysis : The rotational constants (A, B, C) are extracted from the spectrum. These are then used to determine the molecule's moments of inertia and, ultimately, its three-dimensional structure. The presence of multiple nitrogen atoms can lead to complex hyperfine structures that provide further structural details. researchgate.net

Table 2: Data from Rotational Spectroscopy of a Related Peptide (Glycinamide) researchgate.net

| Spectroscopic Parameter | Value | Significance |

|---|---|---|

| Rotational Constant A | 4337.9893(15) MHz | Directly related to the moments of inertia and the molecular geometry. |

| Rotational Constant B | 1969.4185(12) MHz | Directly related to the moments of inertia and the molecular geometry. |

| Rotational Constant C | 1459.7289(11) MHz | Directly related to the moments of inertia and the molecular geometry. |

| Quadrupole Coupling Constant χaa (N-amine) | -2.189(11) MHz | Provides information about the electronic environment around the amine nitrogen nucleus. |

| Quadrupole Coupling Constant χaa (N-amide) | -0.999(9) MHz | Provides information about the electronic environment around the amide nitrogen nucleus. |

This data is for Glycinamide and serves as an example of the type of information obtainable from rotational spectroscopy.

Electrochemical and Biosensor-Based Detection

Electrochemical methods and biosensors offer sensitive and often rapid means for the detection of biomolecules. For Glycinamide, glycyl-L-tyrosyl-, these techniques could be developed for specific and quantitative detection.

Electrochemical Detection typically involves the direct oxidation or reduction of the analyte at an electrode surface, or the monitoring of an electrochemical reaction involving the analyte. The tyrosine residue in Glycinamide, glycyl-L-tyrosyl- is electrochemically active due to its phenolic hydroxyl group, which can be oxidized. This property could be exploited for direct electrochemical detection.

Biosensor-Based Detection integrates a biological recognition element (e.g., an enzyme or antibody) with a transducer to produce a signal proportional to the analyte concentration. nih.gov A potential biosensor for Glycinamide, glycyl-L-tyrosyl- could utilize an enzyme that specifically acts on this dipeptide or a related class of molecules. For example, biosensors for various L-amino acids have been developed using L-amino acid oxidase, which catalyzes the oxidative deamination of the amino acids. nih.gov The products of this reaction, such as hydrogen peroxide, can then be detected electrochemically. nih.gov

Another approach could involve a lectin-based electrochemical biosensor if the peptide were glycosylated. rsc.org While Glycinamide, glycyl-L-tyrosyl- is not glycosylated, this principle highlights the versatility of biosensor design.

Table 3: Comparison of Detection Principles

| Technique | Principle | Potential Application for Glycinamide, glycyl-L-tyrosyl- |

|---|---|---|

| Direct Electrochemical Detection | Oxidation of the phenolic group of the tyrosine residue at an electrode surface. | Quantitative detection based on the current generated from the oxidation reaction. |

| Enzyme-Based Biosensor | An immobilized enzyme (e.g., a specific peptidase or oxidase) reacts with the dipeptide, producing a detectable species (e.g., H₂O₂, change in pH). nih.gov | Highly specific and sensitive detection, suitable for complex mixtures. |

| Affinity-Based Biosensor | An antibody or other binding protein specific to the dipeptide is immobilized on a sensor surface. Binding of the peptide is detected by a change in mass, refractive index, or electrical properties. nih.gov | Offers high specificity for the target dipeptide. |

Quantitative Analysis in Complex Biological Matrices

The quantification of peptides like Glycinamide, glycyl-L-tyrosyl- in complex biological matrices such as plasma, serum, or tissue extracts presents significant analytical challenges due to the presence of numerous interfering substances. nih.govnih.gov Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis, offering high sensitivity, specificity, and throughput. nih.govnih.gov

The general workflow for the quantitative analysis of Glycinamide, glycyl-L-tyrosyl- in a biological sample using LC-MS/MS would be:

Sample Preparation : This is a critical step to remove proteins and other interfering components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). nih.gov

Chromatographic Separation : The extracted sample is injected into a liquid chromatograph. A reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) column is typically used to separate the target peptide from other components in the extract. umich.edu

Mass Spectrometric Detection : The eluent from the LC column is introduced into the mass spectrometer. The peptide is ionized, typically using electrospray ionization (ESI). In the tandem mass spectrometer, the precursor ion corresponding to the protonated peptide is selected, fragmented, and specific product ions are monitored for quantification (Selected Reaction Monitoring, SRM, or Multiple Reaction Monitoring, MRM). umich.eduresearchgate.net

This approach has been successfully used to quantify various γ-glutamylpeptides in biological samples, demonstrating its applicability to peptide biomarker analysis. umich.edu

Table 4: Key Considerations for LC-MS/MS-based Quantification

| Step | Key Parameters | Relevance for Glycinamide, glycyl-L-tyrosyl- |

|---|---|---|

| Sample Preparation | Choice of extraction method (PPT, LLE, SPE), solvent, and pH. nih.gov | To achieve high recovery of the peptide and efficient removal of matrix interferences. |

| LC Separation | Column chemistry (e.g., C18), mobile phase composition, and gradient. umich.edu | To achieve good chromatographic peak shape and resolution from other compounds. |

| MS/MS Detection | Selection of precursor and product ions, collision energy, and other MS parameters. | To ensure high specificity and sensitivity for the detection of the target peptide. |

| Method Validation | Assessment of linearity, accuracy, precision, selectivity, and matrix effects. researchgate.net | To ensure the reliability and reproducibility of the quantitative results. |

Research Applications and Future Directions

Development of Peptide-Based Research Probes and Tools

Short peptides like Glycinamide (B1583983), glycyl-L-tyrosyl- serve as excellent scaffolds for creating research probes due to their straightforward and tunable synthesis. nih.govproquest.com The modular nature of solid-phase peptide synthesis allows for the precise incorporation of reporting molecules, such as fluorophores or radioisotopes, which are essential for molecular imaging and biological assays. nih.govproquest.comacs.org

Peptide-based probes are designed to target specific receptors or enzymes, with many leveraging the overexpression of peptide receptors in diseases like cancer. nih.gov The amino acid sequence provides specificity, and a reporting group enables detection. For Glycinamide, glycyl-L-tyrosyl-, the N-terminal amino group or the tyrosine side chain could serve as convenient handles for attaching tags like fluorophores. proquest.com Peptide-based fluorescent probes are advantageous over larger protein-based sensors because they are synthetically accessible and structurally flexible. researchgate.net These tools can be engineered for various detection methods, including "switch-on" fluorescence or Förster resonance energy transfer (FRET), to study biological processes in real-time. researchgate.net

Role in Proteomic and Metabolomic Studies

The study of the "peptidome," which includes all endogenous short peptides in a biological sample, is a growing field within proteomics and metabolomics. mdpi.comresearchgate.net High-resolution mass spectrometry is a key technology for the comprehensive characterization and quantification of these short peptides. mdpi.com The analysis of the peptidome can reveal novel biomarkers and provide insights into the proteolytic activities and metabolic reactions occurring within a biological system. mdpi.com

While specific studies on Glycinamide, glycyl-L-tyrosyl- are not extensively documented, its constituent amino acids, glycine (B1666218) and serine (a precursor to glycine), are deeply involved in critical metabolic pathways linked to various diseases. mdpi.com Untargeted metabolomics has shown that dysregulation of glycine- and serine-coupled pathways can occur in certain disease states. mdpi.com Glycine itself is a precursor for key metabolites like glutathione (B108866) and purines. mdpi.com Therefore, detecting and quantifying Glycinamide, glycyl-L-tyrosyl- in biological fluids could offer insights into the metabolic status related to glycine and tyrosine pathways. nih.govnih.gov

Strategies for Enhancing Peptide Stability and Bioavailability in Research Models

A significant challenge in the use of peptides in research models is their inherent instability, as they are susceptible to degradation by proteases. alliedacademies.orgnih.gov The C-terminal amidation present in Glycinamide, glycyl-L-tyrosyl- is a known strategy to protect against degradation by exopeptidases. creative-peptides.com Numerous other chemical modification strategies have been developed to enhance the stability and, consequently, the bioavailability of peptides. alliedacademies.orgnih.gov

These strategies aim to make the peptide backbone less recognizable to degrading enzymes or to constrain its conformation. nih.govcreative-peptides.com Common approaches include substituting natural L-amino acids with D-amino acids, modifying the peptide termini, and cyclizing the peptide chain to reduce conformational flexibility. alliedacademies.orgcreative-peptides.com

Below is a table summarizing key strategies for improving peptide stability.

| Strategy | Description | Effect on Stability |

| Terminal Modification | Acetylation of the N-terminus or amidation of the C-terminus. | Protects against degradation by exopeptidases. creative-peptides.com |

| D-Amino Acid Substitution | Replacing natural L-amino acids with their D-isomers at protease cleavage sites. | Increases resistance to proteolytic degradation. nih.gov |

| Cyclization | Forming a cyclic structure through a covalent bond between the termini or between side chains. | Reduces conformational flexibility and hinders protease binding. creative-peptides.com |

| PEGylation | Covalently attaching polyethylene (B3416737) glycol (PEG) chains to the peptide. | Increases steric hindrance and hydrodynamic volume, protecting from proteases. creative-peptides.com |

| Hydrocarbon Stapling | Introducing an all-hydrocarbon cross-link to enforce an α-helical structure. | Preserves the secondary structure and slows degradation kinetics. nih.gov |

Exploration of Structure-Activity Relationships in Peptide Design

Structure-activity relationship (SAR) studies are fundamental to peptide design, providing critical information on how a peptide's chemical structure influences its biological activity. researchgate.net These studies involve systematically modifying a peptide's sequence—for instance, by substituting, adding, or deleting amino acids—and then assessing the impact of these changes on its function.

For a tripeptide like Glycinamide, glycyl-L-tyrosyl-, an SAR study would explore the roles of each component. Key questions would include:

The Role of Glycine: The two glycine residues provide conformational flexibility. Replacing them with more constrained amino acids like alanine (B10760859) could reveal the importance of this flexibility for receptor binding or enzyme inhibition.

The Role of Tyrosine: The tyrosine residue, with its aromatic and hydroxylated side chain, is a likely candidate for key interactions. Modifications to this residue, such as substitution with phenylalanine (removing the hydroxyl group) or other aromatic amino acids, would clarify the importance of the phenol (B47542) group for activity. researchgate.net

The Role of the C-terminal Amide: The importance of the C-terminal amide for both stability and activity could be tested by comparing it to the corresponding peptide with a free carboxylate.

Such studies are essential for optimizing peptide function and transforming a lead compound into a highly potent and specific molecule. researchgate.net

Integration of Multi-Omics Data for Comprehensive Understanding

To fully understand the biological context of a peptide like Glycinamide, glycyl-L-tyrosyl-, researchers are increasingly turning to multi-omics data integration. creative-proteomics.com This approach combines data from different "-omics" fields—such as genomics, transcriptomics, proteomics, and metabolomics—to build a comprehensive, systems-level view of biological processes. creative-proteomics.comnih.gov

For example, if peptidomic analysis reveals that the concentration of Glycinamide, glycyl-L-tyrosyl- changes in response to a particular stimulus, a multi-omics approach could be used to investigate the broader implications. rptu.de Researchers could simultaneously analyze:

Transcriptomics: To see if the genes for enzymes involved in its synthesis or degradation are up- or down-regulated.

Proteomics: To measure changes in the levels of proteins that may interact with or be regulated by the tripeptide.

Metabolomics: To identify changes in related metabolic pathways, such as those involving glycine, tyrosine, or their downstream products. mdpi.comnih.gov

This integrated analysis provides a more holistic understanding of a peptide's function and its interactions within complex biological networks. creative-proteomics.com

Emerging Computational and Experimental Methodologies for Peptide Research

Advances in both computational and experimental methods are accelerating peptide research. nih.govacs.org Computational tools are now widely used to predict peptide structures, study their dynamics, and model their interactions with target proteins. nih.govnih.gov

Computational Methodologies:

Molecular Dynamics (MD) Simulations: Used to explore the conformational landscape of peptides and understand how they move and interact with their environment over time. nih.gov

Peptide-Protein Docking: Predicts the binding mode of a peptide to its receptor, which is crucial for understanding its mechanism of action and for structure-based drug design. nih.gov

Machine Learning and AI: Increasingly used to predict peptide properties, screen large virtual libraries for potential activity, and identify novel antimicrobial or therapeutic peptides. acs.orgacs.org

Experimental Methodologies:

Advanced Solid-Phase Peptide Synthesis (SPPS): New techniques and reagents have made the synthesis of complex and modified peptides more efficient and accessible. dur.ac.uk

High-Resolution Mass Spectrometry (HRMS): Essential for the accurate identification and quantification of peptides in complex biological mixtures, forming the backbone of peptidomic studies. mdpi.com

Biophysical Techniques: Methods like circular dichroism (CD) and nuclear magnetic resonance (NMR) spectroscopy are used to experimentally determine the secondary and tertiary structures of peptides in solution. pepdoopeptides.com

These emerging methodologies, often used in combination, provide a powerful toolkit for investigating the structure, function, and potential applications of peptides like Glycinamide, glycyl-L-tyrosyl-. nih.gov

Q & A

Basic: What are the optimal synthesis and purification strategies for glycinamide, glycyl-L-tyrosyl- derivatives?

Answer:

Synthesis of glycinamide-containing peptides typically employs solid-phase peptide synthesis (SPPS) using Fmoc/t-Bu chemistry. For glycyl-L-tyrosyl derivatives, orthogonal protection of tyrosine’s phenolic -OH group (e.g., using tert-butyl ether) is critical to prevent side reactions during coupling. Post-synthesis, reverse-phase HPLC with C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) is recommended for purification. Purity should be confirmed via mass spectrometry (e.g., MALDI-TOF) and NMR (e.g., H, C) . Stability during synthesis requires inert atmospheres (N) and low-temperature storage (-20°C) to minimize hydrolysis .

Basic: How should glycinamide, glycyl-L-tyrosyl- derivatives be stored to maintain stability?

Answer:

Store lyophilized peptides at -20°C in airtight containers with desiccants to prevent moisture absorption. Aqueous solutions should be buffered at pH 5–7 (e.g., 10 mM ammonium acetate) and stored at 4°C for short-term use. Avoid repeated freeze-thaw cycles, as decomposition products (e.g., CO, NO) may form under oxidative conditions . For long-term stability, monitor via periodic HPLC analysis to detect degradation .

Basic: What analytical methods are most reliable for characterizing glycinamide, glycyl-L-tyrosyl- derivatives?

Answer:

- Purity: Reverse-phase HPLC with UV detection at 280 nm (tyrosine absorbance).

- Mass Confirmation: High-resolution mass spectrometry (HRMS) or MALDI-TOF to verify molecular weight (e.g., 220.085 g/mol for cyclo(Gly-Tyr) ).

- Structural Confirmation: H NMR in DMSO-d to resolve amide protons and aromatic tyrosine signals.

- Ion Binding Studies: Electrospray ionization (ESI) mass spectrometry to assess interactions with alkali metals (e.g., Li, Na) .

Advanced: How can structural modifications enhance the biological activity of glycyl-L-tyrosyl peptides?

Answer:

- Backbone Cyclization: Cyclo(Gly-Tyr) derivatives exhibit improved metabolic stability compared to linear analogs. Use on-resin cyclization with HATU/DIPEA .

- Side-Chain Functionalization: Introduce fluorophores (e.g., FITC) at tyrosine’s phenolic -OH for cellular tracking. Protect the glycinamide group during modification to avoid side reactions .

- D-Amino Acid Substitution: Replace L-tyrosine with D-tyrosine to study stereospecific receptor interactions (e.g., in opioid peptides) .

Advanced: What are the toxicity profiles and safe handling protocols for glycinamide derivatives?

Answer:

While glycinamide derivatives are generally low in acute toxicity (e.g., LD > 2000 mg/kg in rodents), chronic exposure risks include nephrotoxicity. Follow OSHA guidelines:

- Use PPE (gloves, lab coats) during synthesis.

- Avoid inhalation of powdered forms; work in fume hoods.

- Dispose of waste via incineration or licensed chemical disposal services. Toxicity data for analogs (e.g., SKF 100273) indicate TDLo values as low as 40 ng/kg in animal models, emphasizing stringent handling .

Advanced: How can computational modeling predict glycinamide, glycyl-L-tyrosyl- interactions with biological targets?

Answer:

- Molecular Dynamics (MD): Simulate peptide-receptor binding (e.g., GPCRs) using AMBER or GROMACS. Use experimental logP (0.206) and PSA (78.43 Å) from cyclo(Gly-Tyr) to parameterize solubility and membrane permeability .

- Docking Studies: Autodock Vina or Schrödinger Suite to predict binding affinities. Validate with SPR or ITC data .

- QM/MM Calculations: Study ion-binding energetics (e.g., Li affinity) to optimize metal-chelating properties .

Advanced: How do glycinamide, glycyl-L-tyrosyl- derivatives interact with lipid bilayers or protein aggregates?

Answer:

- Membrane Permeability: Use fluorescent-labeled analogs in liposome assays (e.g., DOPC/DOPG vesicles). Measure partitioning via fluorescence quenching .

- Amyloid Inhibition: Test inhibition of β-amyloid aggregation using Thioflavin T assays. Cyclo(Gly-Tyr) derivatives may disrupt hydrophobic interactions .

- Electrophoresis: SDS-PAGE (Laemmli method) to assess peptide-protein interactions under denaturing conditions .

Advanced: How to resolve contradictions in stability data for glycinamide derivatives under varying pH conditions?

Answer:

- pH-Dependent Stability: Perform accelerated degradation studies (25–40°C) in buffers (pH 2–12). Monitor degradation via LC-MS and identify products (e.g., deamidation at glycinamide ).

- Controlled Experiments: Replicate conflicting conditions (e.g., oxidative vs. inert atmospheres) to isolate degradation pathways .

- Statistical Analysis: Use ANOVA to compare stability across batches, ensuring synthesis reproducibility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.